molecular formula C4H10N2 B15352195 2,3,5,6-Tetradeuteriopiperazine

2,3,5,6-Tetradeuteriopiperazine

Cat. No.: B15352195
M. Wt: 90.16 g/mol
InChI Key: GLUUGHFHXGJENI-RHQRLBAQSA-N
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Description

2,3,5,6-Tetradeuteriopiperazine is a deuterated derivative of 2,3,5,6-tetramethylpyrazine, synthesized via base-catalyzed hydrogen-deuterium exchange. The compound is prepared by heating 2,3,5,6-tetramethylpyrazine in a 0.6 M NaOH/D₂O solution at 90°C for 7 days, yielding 57% of the deuterated product with ~60.1% deuterium enrichment . This isotopic substitution replaces hydrogen atoms at the 2,3,5,6-positions with deuterium, retaining the pyrazine core while altering physicochemical properties such as bond strength, volatility, and solubility.

Properties

Molecular Formula

C4H10N2

Molecular Weight

90.16 g/mol

IUPAC Name

2,3,5,6-tetradeuteriopiperazine

InChI

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1D,2D,3D,4D

InChI Key

GLUUGHFHXGJENI-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1C(NC(C(N1)[2H])[2H])[2H]

Canonical SMILES

C1CNCCN1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

2,3,5,6-Tetramethylpyrazine (Ligustrazine)
  • Structure: Non-deuterated parent compound with four methyl groups.
  • Applications: Widely studied for its aroma-enhancing properties in distillation processes (e.g., Jiangxiangxing Baijiu), where it exhibits a recovery rate of ~70% under ethanol distillation conditions, outperforming compounds like 3-methylbutanol and ethyl acetate .
  • Biological Activity: Known as Ligustrazine, it demonstrates vasodilatory and neuroprotective effects .
1,4-Diformyl-2,3,5,6-tetranitratopiperazine
  • Structure : Piperazine core substituted with formyl and nitrate groups.
  • Applications : A high-energy explosive with a detonation energy of 5,376 kJ/kg (93% of HMX). Its crystal structure and rotamer equilibrium were characterized via X-ray diffraction and 2D NMR .
2,3,5,6-Tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine
  • Structure : Pyrazine with methyl and trimethylsilyl substituents.
  • Applications: Acts as a reducing agent in stereoselective silyl enol ether synthesis. Byproducts (trimethylsilyl halides and tetramethylpyrazine) are chemically inert, enabling one-pot functionalization .

Physicochemical Properties

Compound Key Properties Data Source
2,3,5,6-Tetradeuteriopiperazine Deuterium enrichment: ~60.1%; used in halogen bonding and isotopic labeling
2,3,5,6-Tetramethylpyrazine Recovery rate: ~70% (ethanol distillation); high volatility
1,4-Diformyl-2,3,5,6-tetranitratopiperazine Detonation energy: 5,376 kJ/kg; rotamer equilibrium observed

Deuterium Effects :

  • Thermal Stability: Enhanced stability compared to non-deuterated analogues, critical for high-temperature applications.
Energetic Materials
  • 1,4-Diformyl-2,3,5,6-tetranitratopiperazine : High detonation energy and structural insights from crystallography make it a candidate for controlled explosive applications .

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